molecular formula C15H12ClN3O2S B2748577 2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 946222-93-1

2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2748577
CAS RN: 946222-93-1
M. Wt: 333.79
InChI Key: SCNCTSRZNXJSTH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved information .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel heterocyclic compounds, including thiazolopyrimidines and benzodifuranyl derivatives, derived from similar compounds. These compounds have been synthesized to explore their chemical properties and potential as biological agents. For instance, the synthesis of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines has been reported, with a focus on their anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

The antimicrobial and antibacterial activities of compounds derived from similar chemical structures have been extensively studied. Research has demonstrated that these compounds possess potential therapeutic effects against various microbial strains. For example, novel fused imino pyrimido benzothiazole derivatives have been synthesized and evaluated for their anti-bacterial activities, showing promising results as therapeutic leads for new drug candidates (Kale & Mene, 2013).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved information .

properties

IUPAC Name

2-chloro-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-7-22-15-17-9(2)12(14(21)19(8)15)18-13(20)10-5-3-4-6-11(10)16/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNCTSRZNXJSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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